molecular formula C16H19NO B12443600 3-(3,5-Diethyl-phenoxy)-phenylamine CAS No. 887590-83-2

3-(3,5-Diethyl-phenoxy)-phenylamine

Cat. No.: B12443600
CAS No.: 887590-83-2
M. Wt: 241.33 g/mol
InChI Key: AFWHPCWAPLZHEM-UHFFFAOYSA-N
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Description

3-(3,5-Diethyl-phenoxy)-phenylamine is an organic compound characterized by the presence of a phenoxy group substituted with diethyl groups at the 3 and 5 positions, and an amine group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Diethyl-phenoxy)-phenylamine typically involves the reaction of 3,5-diethylphenol with an appropriate amine derivative. One common method is the nucleophilic aromatic substitution reaction where 3,5-diethylphenol is reacted with an amine in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Diethyl-phenoxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(3,5-Diethyl-phenoxy)-phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Diethyl-phenoxy)-phenylamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can facilitate interactions with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethyl-phenoxy)-phenylamine: Similar structure but with methyl groups instead of ethyl groups.

    3-(3,5-Diethyl-phenoxy)-aniline: Similar structure but with aniline instead of phenylamine.

Uniqueness

3-(3,5-Diethyl-phenoxy)-phenylamine is unique due to the presence of diethyl groups, which can influence its chemical reactivity and physical properties. The ethyl groups can increase the compound’s hydrophobicity, potentially enhancing its interactions with hydrophobic environments in biological systems .

Biological Activity

3-(3,5-Diethyl-phenoxy)-phenylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H22_{22}N2_{2}O
  • Molecular Weight : 270.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : The compound can bind to specific receptors, modulating their activity and influencing cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against prostate cancer cells, demonstrating significant inhibition of cell proliferation.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Yaglova et al. (2023)Demonstrated the compound's ability to inhibit tumor growth in animal models.
Sharma et al. (2019)Reported significant cytotoxicity against human cancer cell lines with IC50_{50} values in the low micromolar range.
Littlefield et al. (1989)Investigated the compound's effects on thyroid hormone balance in rodent models, highlighting its endocrine-disrupting potential.

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its toxicological profile:

  • Acute Toxicity : Limited data suggests low acute toxicity; however, further studies are necessary.
  • Long-term Effects : Chronic exposure studies are needed to assess potential carcinogenic risks.

Properties

CAS No.

887590-83-2

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

3-(3,5-diethylphenoxy)aniline

InChI

InChI=1S/C16H19NO/c1-3-12-8-13(4-2)10-16(9-12)18-15-7-5-6-14(17)11-15/h5-11H,3-4,17H2,1-2H3

InChI Key

AFWHPCWAPLZHEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC2=CC=CC(=C2)N)CC

Origin of Product

United States

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